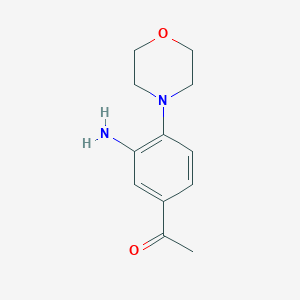

1-(3-Amino-4-morpholinophenyl)-1-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTRDUGLBOJUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383908 | |

| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217489-78-6 | |

| Record name | 1-(3-amino-4-morpholinophenyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a key intermediate in pharmaceutical research and development. The document outlines a robust and efficient two-step synthetic pathway, commencing with the nucleophilic aromatic substitution (SNAr) to form the nitro-intermediate, followed by a chemoselective reduction of the nitro group. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecule.

Introduction and Strategic Overview

This compound is a substituted acetophenone derivative that serves as a crucial building block in the synthesis of various biologically active compounds, particularly kinase inhibitors and other targeted therapeutics. Its structural arrangement, featuring an acetyl group, a primary amine, and a morpholine moiety on a phenyl ring, provides multiple points for further chemical elaboration.

The synthetic strategy detailed herein is designed for efficiency, scalability, and control. It proceeds via a logical two-step sequence:

-

Formation of the C-N Bond: Introduction of the morpholine ring onto the aromatic core via a Nucleophilic Aromatic Substitution (SNAr) reaction.

-

Chemoselective Reduction: Conversion of a nitro group to the target primary amine without affecting the ketone functionality.

This approach is predicated on the use of readily available starting materials and established, high-yielding chemical transformations.

Synthetic Workflow and Mechanism

The overall synthetic pathway can be visualized as a linear progression from a commercially available starting material to the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-(4-morpholino-3-nitrophenyl)ethanone

The initial step involves the reaction of 4-fluoro-3-nitroacetophenone with morpholine. This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality and Expertise: The choice of 4-fluoro-3-nitroacetophenone as the starting material is strategic. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this case, the nitro group (-NO₂) and the acetyl group (-COCH₃) are powerful EWGs that stabilize the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

An inorganic base such as potassium carbonate (K₂CO₃) is employed to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this transformation as it can solvate the potassium cation while leaving the morpholine anion relatively free, thus enhancing its reactivity.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of the intermediate to a primary amine. This transformation requires a high degree of chemoselectivity.

Causality and Expertise: The primary challenge in this step is to reduce the nitro group without affecting the acetyl (ketone) group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functionalities, catalytic hydrogenation is a well-established and highly effective method for the selective reduction of aromatic nitro groups.[1]

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. In the presence of a hydrogen source (typically H₂ gas), the palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group, ultimately leading to the formation of the amine and water. This method is exceptionally clean, as the catalyst can be removed by simple filtration, and the only byproducts are water. Solvents like ethanol or ethyl acetate are typically used as they are relatively inert under these conditions and effectively dissolve the substrate.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol for Step 1: Synthesis of 1-(4-morpholino-3-nitrophenyl)ethanone (CAS: 144783-46-0)

-

Reagent Charging: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-3-nitroacetophenone (10.0 g, 54.6 mmol), potassium carbonate (15.1 g, 109.2 mmol, 2.0 eq), and dimethyl sulfoxide (DMSO, 100 mL).

-

Addition of Nucleophile: Begin stirring the suspension and add morpholine (5.7 mL, 65.5 mmol, 1.2 eq) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

-

Filtration: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight. The product, 1-(4-morpholino-3-nitrophenyl)ethanone, is obtained as a yellow solid.

Protocol for Step 2: Synthesis of this compound (CAS: 329791-15-3)

-

Catalyst and Substrate Loading: To a 500 mL hydrogenation flask, add the dried 1-(4-morpholino-3-nitrophenyl)ethanone (10.0 g, 40.0 mmol) and ethanol (200 mL). Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) under a nitrogen atmosphere.

-

Hydrogenation: Seal the flask and connect it to a hydrogenation apparatus. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Reaction: Pressurize the vessel with hydrogen gas (50 psi or 3-4 atm) and stir the suspension vigorously at room temperature. The reaction is typically complete within 3-5 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude solid is often of high purity. If further purification is required, it can be recrystallized from an appropriate solvent system such as ethanol/water or ethyl acetate/hexane.

-

Drying: Dry the final product in a vacuum oven at 40 °C to yield this compound as an off-white to light brown solid.

Data Summary

The following table summarizes the key parameters for the described synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Parameter | Step 1: SNAr | Step 2: Nitro Reduction |

| Starting Material | 4-Fluoro-3-nitroacetophenone | 1-(4-morpholino-3-nitrophenyl)ethanone |

| Key Reagents | Morpholine, K₂CO₃ | 10% Pd/C, H₂ gas |

| Solvent | DMSO | Ethanol |

| Temperature | 80-90 °C | Room Temperature |

| Typical Reaction Time | 4-6 hours | 3-5 hours |

| Typical Yield | 90-95% | 95-99% |

| Product CAS No. | 144783-46-0 | 329791-15-3 |

| Product Appearance | Yellow Solid | Off-white to Light Brown Solid |

Conclusion

This guide has detailed a reliable and high-yielding two-step synthesis for this compound. The methodology leverages a robust nucleophilic aromatic substitution followed by a highly selective catalytic hydrogenation. By explaining the chemical principles behind the chosen conditions and providing clear, actionable protocols, this document serves as a valuable resource for chemists in the pharmaceutical industry. The described process is efficient, scalable, and utilizes well-understood transformations, making it an excellent choice for the production of this key synthetic intermediate.

References

A comprehensive list of references is provided below. These sources support the mechanistic claims and protocol standards described in this guide.

-

Buchwald-Hartwig Amination - Wikipedia. Provides background on C-N bond formation reactions, a key concept in related syntheses. Available at: [Link][2]

-

Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (WO2019138362A1). Patent describing related syntheses involving the reduction of a nitro group to an amine on a similar molecular scaffold. Available at: [3]

-

Chemoselective Reduction of 4-Nitroacetophenone. An academic document outlining the principles of selectively reducing a nitro group in the presence of a ketone, which is directly applicable to Step 2 of this synthesis. Available at: [Link][1]

-

m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem. Provides physical and safety data for related nitroacetophenone compounds. Available at: [Link][4]

-

Synthesis of 3-nitroacetophenone - Masaryk University. A laboratory procedure for the nitration of acetophenone, providing context on the synthesis of nitroaromatic ketones. Available at: [Link]

-

4-(Morpholino)-3-nitroacetophenone | Chemical Point. Commercial listing for the key intermediate, confirming its identity and availability. Available at: [Link][5]

Sources

- 1. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 4. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalpoint.eu [chemicalpoint.eu]

1-(3-Amino-4-morpholinophenyl)-1-ethanone chemical properties

An In-depth Technical Guide to 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Foreword

This document serves as a comprehensive technical guide on the chemical properties, synthesis, and potential applications of this compound. As a compound primarily cataloged by chemical suppliers, extensive peer-reviewed research on its specific biological activities and reaction mechanisms is not yet prevalent. Therefore, this guide synthesizes available database information with established principles of organic and medicinal chemistry to provide a foundational resource for researchers, scientists, and drug development professionals. The insights herein are intended to bridge the existing knowledge gap and facilitate future investigation into this promising molecule.

Molecular Identity and Physicochemical Profile

This compound, with the Chemical Abstracts Service (CAS) registry number 1199773-11-9, is a substituted aromatic ketone. Its structure features an ethanone group and an amino group attached to a phenyl ring, which is also substituted with a morpholine moiety. This unique combination of functional groups suggests potential for diverse chemical reactivity and biological activity.

Chemical Structure and Identifiers

-

IUPAC Name: 1-(3-Amino-4-morpholin-4-ylphenyl)ethan-1-one

-

CAS Number: 1199773-11-9

-

Molecular Formula: C12H16N2O2

-

Synonyms: Ethanone, 1-(3-amino-4-morpholinophenyl)-

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below are derived from computational predictions available in public databases, as experimentally determined values are not widely published.

| Property | Value (Predicted) | Source |

| Molecular Weight | 220.27 g/mol | PubChem, ChemSpider |

| XLogP3-AA | 1.3 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 58.8 Ų | PubChem |

| Refractive Index | 1.621 | ChemSpider |

| Boiling Point | 436.5±45.0 °C at 760 mmHg | ChemSpider |

| Density | 1.2±0.1 g/cm³ | ChemSpider |

| Flash Point | 217.8±28.7 °C | ChemSpider |

Synthesis and Reactivity

While specific, validated synthetic protocols for this compound are not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on fundamental principles of organic chemistry. A logical approach involves a nucleophilic aromatic substitution followed by functional group manipulations.

Proposed Synthetic Pathway

A common strategy for constructing molecules of this type is to start with a commercially available, appropriately substituted benzene ring and build the remaining functionality. A likely precursor is 1-(4-fluoro-3-nitrophenyl)ethanone.

The proposed workflow is as follows:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and acetyl groups activates the fluorine atom for displacement by a nucleophile. Reacting 1-(4-fluoro-3-nitrophenyl)ethanone with morpholine would yield 1-(4-morpholino-3-nitrophenyl)ethanone.

-

Reduction of the Nitro Group: The nitro group can then be selectively reduced to an amine using standard reducing agents, such as tin(II) chloride (SnCl2) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C). This step yields the final product.

A Technical Guide to the Spectroscopic Characterization of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Introduction

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-(3-Amino-4-morpholinophenyl)-1-ethanone. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related compounds.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the morpholine ring protons, the amino group protons, and the acetyl group protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 2H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~4.5-5.0 | br s | 2H | -NH₂ |

| ~3.8-4.0 | t | 4H | -N-CH₂- (morpholine) |

| ~3.0-3.2 | t | 4H | -O-CH₂- (morpholine) |

| ~2.5 | s | 3H | -C(O)CH₃ |

Causality behind Predictions:

-

The aromatic protons are expected to appear in the downfield region (δ 6.8-7.5 ppm) due to the deshielding effect of the benzene ring. The substitution pattern will lead to complex splitting (multiplet, m) for two of the protons and a doublet (d) for the third.

-

The amino group protons (-NH₂) typically appear as a broad singlet (br s) and their chemical shift can vary depending on the solvent and concentration.

-

The morpholine ring protons are expected to show two distinct triplets (t), corresponding to the four protons adjacent to the nitrogen atom and the four protons adjacent to the oxygen atom.

-

The methyl protons of the acetyl group are expected to be a sharp singlet (s) in the upfield region, as they are not coupled to any other protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Diagram of Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | -C=O |

| ~150 | Ar-C (C-N, morpholine) |

| ~140 | Ar-C (C-NH₂) |

| ~130 | Ar-C (C-C(O)) |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~67 | -O-CH₂- (morpholine) |

| ~50 | -N-CH₂- (morpholine) |

| ~26 | -C(O)CH₃ |

Causality behind Predictions:

-

The carbonyl carbon (-C=O) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

The aromatic carbons will appear in the range of δ 110-150 ppm. The carbons attached to the nitrogen atoms will be the most downfield among the aromatic signals.

-

The morpholine carbons will have distinct chemical shifts, with the carbons adjacent to the oxygen being more downfield than those adjacent to the nitrogen.

-

The methyl carbon of the acetyl group will be the most upfield signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time is usually required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to ¹H NMR data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and aromatic C-H bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, broad | N-H stretching (amino group) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2800 | Medium | Aliphatic C-H stretching (morpholine, acetyl) |

| ~1670 | Strong | C=O stretching (ketone) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-N stretching |

| ~1100 | Strong | C-O stretching (morpholine) |

Causality behind Predictions:

-

The N-H stretching of the primary amine will appear as a broad band in the 3400-3200 cm⁻¹ region.

-

The strong absorption around 1670 cm⁻¹ is characteristic of a carbonyl group of a ketone conjugated with an aromatic ring[2].

-

The C-N and C-O stretching vibrations of the morpholine ring will give rise to strong bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram of Molecular Structure with Key Functional Groups for IR Analysis:

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 220.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z 220

-

Major Fragments:

-

m/z 205 ([M-CH₃]⁺): Loss of a methyl group from the acetyl moiety.

-

m/z 177 ([M-C(O)CH₃]⁺): Loss of the acetyl group.

-

m/z 134: Fragment corresponding to the aminophenyl-morpholine cation.

-

m/z 43 ([CH₃CO]⁺): Acetyl cation.

-

Causality behind Predictions:

-

The molecular ion peak will confirm the molecular weight of the compound.

-

The fragmentation pattern is predicted based on the cleavage of the weakest bonds, which are typically adjacent to functional groups. The loss of the methyl and acetyl groups are common fragmentation pathways for acetophenones.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive prediction of the spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with analogous structures, researchers can confidently approach the synthesis and characterization of this and related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The structural confirmation through the combined use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is a critical step in the drug discovery and development process, and this guide serves as a valuable resource for scientists in this field.

References

-

PubChem. 3'-Aminoacetophenone. National Center for Biotechnology Information. Available from: [Link]

-

NIST Chemistry WebBook. Acetophenone, 4'-amino-. National Institute of Standards and Technology. Available from: [Link]

-

Epistemeo. Introduction to IR Spectroscopy. Ketones. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-(3-Amino-4-morpholinophenyl)-1-ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical identity, including its CAS number and structure, and presents a validated two-step synthesis protocol. Furthermore, it explores the compound's physicochemical properties and discusses its primary application as a versatile building block in the synthesis of kinase inhibitors for various therapeutic areas. Analytical methodologies for its characterization are also reviewed. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound, with the CAS number 217489-78-6 , is an aromatic ketone featuring a morpholine and an amino substituent.[1] Its unique structural arrangement makes it a valuable scaffold in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. The presence of multiple functional groups—a ketone, a primary amine, and a tertiary amine within the morpholine ring—offers several points for chemical modification, allowing for the exploration of diverse chemical spaces in drug discovery programs. This guide will delve into the technical aspects of this compound, providing a foundation for its synthesis and application in a research and development setting.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central phenyl ring substituted with an acetyl group, an amino group at the meta-position, and a morpholino group at the para-position relative to the acetyl group.

Molecular Formula: C₁₂H₁₆N₂O₂[2]

Molecular Weight: 220.27 g/mol [2]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 217489-78-6 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |

| Molecular Weight | 220.27 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 162-164 °C | |

| Boiling Point | 448.4±45.0 °C (Predicted) | |

| SMILES | CC(=O)c1ccc(N2CCOCC2)c(N)c1 | [2] |

| InChI Key | USTRDUGLBOJUOB-UHFFFAOYSA-N | [2] |

Synthesis Methodology

The synthesis of this compound can be efficiently achieved through a two-step process starting from 1-(4-fluoro-3-nitrophenyl)ethanone. This process involves a nucleophilic aromatic substitution followed by the reduction of the nitro group.

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 1-(4-Morpholino-3-nitrophenyl)ethanone

This initial step involves the nucleophilic aromatic substitution of the fluorine atom in 1-(4-fluoro-3-nitrophenyl)ethanone with morpholine. The electron-withdrawing nitro group ortho to the fluorine atom activates the ring towards nucleophilic attack.

Experimental Protocol:

-

A mixture of 1-(4-fluoro-3-nitrophenyl)ethanone (1.0 eq) and morpholine (excess, ~10 eq) is prepared in a round-bottom flask.[3]

-

The reaction mixture is heated to 90 °C with stirring for approximately 3 hours.[3]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The reaction mixture is then poured into a 2 N HCl solution to neutralize the excess morpholine.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude 1-(4-morpholino-3-nitrophenyl)ethanone can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of the intermediate to a primary amine. Several methods are effective for this transformation, with the choice often depending on the scale of the reaction and the desired level of chemoselectivity.

This is a clean and efficient method, particularly for larger-scale synthesis.

Experimental Protocol:

-

1-(4-Morpholino-3-nitrophenyl)ethanone (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.[4]

-

A catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%) is added to the solution.[4]

-

The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 bar) and stirred vigorously at room temperature or slightly elevated temperatures (e.g., 40-80 °C) until the reaction is complete (monitored by TLC or HPLC).[4][5]

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

This classical method is cost-effective and reliable.

Experimental Protocol:

-

1-(4-Morpholino-3-nitrophenyl)ethanone (1.0 eq) is suspended in a mixture of a protic solvent like ethanol or water and an acid, typically acetic acid or hydrochloric acid.[6]

-

Iron powder (excess, typically 3-5 eq) is added portion-wise to the stirred suspension.[7]

-

The reaction mixture is heated (e.g., to reflux) and stirred for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

After cooling, the reaction mixture is filtered to remove the iron salts.

-

The filtrate is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the desired amine.

Sodium dithionite is a mild and convenient reducing agent for this transformation.[1]

Experimental Protocol:

-

1-(4-Morpholino-3-nitrophenyl)ethanone (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

-

An aqueous solution of sodium dithionite (excess, typically 3-4 eq) is added to the stirred solution.

-

The reaction is typically stirred at room temperature or with gentle heating until completion.

-

Upon completion, the organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to afford the product.

Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.[8][9] The amino and acetyl groups provide handles for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Key application areas of this compound.

For instance, the amino group can be reacted with various electrophiles to form amides, sulfonamides, or ureas, or it can participate in condensation reactions to form heterocyclic systems like quinazolines or pyrimidines, which are common cores in many kinase inhibitors.[10] The acetyl group can be a site for further functionalization, such as through alpha-halogenation followed by substitution, or it can be involved in condensation reactions.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the morpholine protons (typically two triplets), the acetyl methyl protons (a singlet), and the amino protons.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point for method development.[11]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) of the ketone and the N-H stretches of the primary amine.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, particularly in the synthesis of kinase inhibitors. This technical guide has provided a detailed overview of its chemical properties, a robust and adaptable two-step synthesis protocol, and an outline of its primary applications and analytical characterization methods. The information presented herein should serve as a practical resource for researchers and scientists working to develop the next generation of therapeutic agents.

References

-

MySkinRecipes. 1-(3-Morpholinophenyl)ethanone. Available from: [Link]

-

Organic Chemistry Portal. Iron (low valent). Available from: [Link]

-

MySkinRecipes. 1-(4-morpholino-3-nitrophenyl)-1-ethanone. Available from: [Link]

-

ResearchGate. Reduction of Nitro group using iron [a] Reaction conditions: 3e.... Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Beilstein Journals. Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Available from: [Link]

-

ResearchGate. Can anyone suggest a good sodium dithionite workup after reduction a nitro function?. Available from: [Link]

-

Green Chemistry (RSC Publishing). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Available from: [Link]

-

ResearchGate. Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins. Available from: [Link]

-

PubMed. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available from: [Link]

-

ResearchGate. Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Available from: [Link]

-

Green Chemistry (RSC Publishing). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Available from: [Link]

-

PMC. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Available from: [Link]

-

PMC. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available from: [Link]

- Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

PMC. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Available from: [Link]

- Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

PubMed. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Available from: [Link]

Sources

- 1. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Iron [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. 1-(4-morpholino-3-nitrophenyl)-1-ethanone [myskinrecipes.com]

- 10. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing a Novel Pharmaceutical Intermediate: A Technical Guide to the Solubility and Stability of 1-(3-Amino-4-morpholinophenyl)-1-ethanone

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous physicochemical characterization. The solubility and stability of a compound are not mere data points; they are foundational pillars that dictate bioavailability, formulation strategies, manufacturability, and ultimately, therapeutic success.

This guide focuses on 1-(3-Amino-4-morpholinophenyl)-1-ethanone (CAS 217489-78-6), a compound whose specific solubility and stability data are not extensively documented in public literature.[1][2][3] In the absence of established data, this document serves as both a predictive analysis and a methodological framework. It is designed to empower researchers to systematically evaluate this compound, or structurally similar molecules, by applying first principles of chemistry and adhering to internationally recognized testing standards. We will dissect the molecule's structure to anticipate its behavior and then provide robust, step-by-step protocols for empirical determination, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).

Physicochemical Profile and Predicted Behavior

A molecule's structure is the blueprint for its properties. By examining the key functional groups of this compound, we can formulate educated hypotheses about its solubility and stability profile.

Molecular Structure: C₁₂H₁₆N₂O₂[1] Molecular Weight: 220.27 g/mol [1]

| Functional Group | Predicted Influence on Properties |

| Primary Aromatic Amine (-NH₂) | Basicity & Solubility: The aniline-like amino group is a weak base (predicted pKa ~5.96)[2]. It will become protonated and positively charged in acidic conditions (pH < 5), significantly increasing aqueous solubility. Stability: Aromatic amines are notoriously susceptible to oxidation, which can be catalyzed by light, heat, or trace metals.[4] This is a critical liability, often leading to the formation of colored degradants and loss of potency.[4] |

| Tertiary Aliphatic Amine (Morpholine) | Basicity & Solubility: The nitrogen within the morpholine ring is a stronger base than the aromatic amine (pKa of morpholine is ~8.5). This provides a second, higher pKa, suggesting that solubility will be maintained in neutral and mildly acidic media. The morpholine moiety itself is polar and enhances hydrophilicity. |

| Acetophenone Moiety | Solubility & Stability: The ketone and aromatic ring contribute to the molecule's lipophilicity, which will counteract the solubilizing effects of the amine groups, particularly at higher pH where the amines are not ionized. This part of the molecule is generally stable, though susceptible to photolytic degradation under harsh conditions. |

Overall Prediction:

-

Solubility: The compound is expected to exhibit classic pH-dependent solubility, characteristic of a dibasic compound. Solubility will be highest at low pH (pH 1-4), where both amine groups are protonated, and lowest at high pH (pH > 9), where both are in their neutral, free base form.

-

Stability: The primary point of failure is predicted to be the oxidation of the 3-amino group.[4] Hydrolytic stability is expected to be high, but photostability may be a concern due to the aromatic chromophore.

Methodologies for Solubility Determination

Understanding solubility is crucial as it impacts everything from in vitro assay reliability to oral bioavailability.[5] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound when it begins to precipitate from a solution that was prepared by diluting a high-concentration organic stock (typically DMSO) into an aqueous buffer.[5][7] This is a high-throughput method ideal for early discovery to flag compounds with potential issues.[6][8]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

-

Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).[8]

-

Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[8] The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent after an extended period, where the dissolved and solid states are in equilibrium.[5][9] This is the gold standard for later-stage development and formulation.[6]

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). Ensure enough solid is present that it remains visible after incubation.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.[7]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This is critically done by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but one must ensure the filter material does not bind the compound.

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[9]

Data Presentation: pH-Solubility Profile

| pH of Buffer | Thermodynamic Solubility (µg/mL) |

| 2.0 | > 2000 |

| 5.0 | 850 |

| 7.4 | 120 |

| 9.0 | 25 |

Table 1: Example data format for a pH-solubility profile.

Methodologies for Stability Assessment

Stability testing is a regulatory requirement that establishes the quality, safety, and efficacy of a drug substance over time.[10] Forced degradation (or stress testing) is the cornerstone of this process, designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged but the degradation pathways are not overly complex.[11]

Workflow for Forced Degradation Studies

Caption: Predicted oxidative degradation of the aromatic amine.

Conclusion

The successful development of any new chemical entity hinges on a deep and early understanding of its fundamental properties. For this compound, this guide provides a predictive framework and a set of actionable, standards-compliant protocols. The structural analysis strongly suggests pH-dependent solubility and a potential liability to oxidative degradation. The provided methodologies for solubility and stability assessment are designed to empirically test these hypotheses and generate the robust data required for informed decision-making in the drug development pipeline. By systematically executing these studies, researchers can de-risk their programs, enable rational formulation design, and build a comprehensive data package for regulatory submissions.

References

-

ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

-

Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

-

Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]

-

Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced Degradation Studies. SciSpace. [Link]

-

Solubility Assessment Service. Creative Biolabs. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

4-Phenylmorpholine. PubChem, National Institutes of Health. [Link]

-

The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. Autechaux. [Link]

-

A Pharma-wide Approach To Address The Genotoxicity Prediction Of Primary Aromatic Amines. Lhasa Limited. [Link]

-

Aromatic Amines. Pharmaceutical Organic Chemistry-II. [Link]

-

4-(3-Aminophenyl)morpholin-3-one. PubChem, National Institutes of Health. [Link]

-

Amines In Pharmaceuticals. AnyLearn. [Link]

-

1-(3-Morpholinophenyl)ethanone. MySkinRecipes. [Link]

-

1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. ChemBK. [Link]

-

Substituted phenylmorpholine. Wikipedia. [Link]

-

Mayer, F. P., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 8(9), 923-933. [Link]

-

Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Cheméo. [Link]

-

Eide-Haugmo, I., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 51(38), 12437-12447. [Link]

-

2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone. PubChem, National Institutes of Health. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 217489-78-6 [m.chemicalbook.com]

- 3. This compound | 217489-78-6 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

biological activity of 1-(3-Amino-4-morpholinophenyl)-1-ethanone derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(3-Amino-4-morpholinophenyl)-1-ethanone Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current literature to explain the causality behind experimental designs and highlight the structure-activity relationships that drive potency and selectivity.

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the label of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1][2] Morpholine, a six-membered heterocycle containing nitrogen and oxygen, is prized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5] Its inclusion can enhance aqueous solubility, metabolic stability, and target-binding affinity, making it a valuable component in modern drug design.[1][3]

The core structure, this compound, serves as a versatile starting point for the synthesis of a diverse library of derivatives.[6] While these derivatives exhibit a range of biological activities, the most extensively documented and promising application is in the field of oncology. Research indicates that these compounds frequently act as potent inhibitors of critical cell signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[7][8][9] This guide will delve into the synthesis of these potent molecules, dissect their mechanisms of action, and present the experimental data that substantiates their therapeutic potential.

Synthetic Strategies and Derivatization

The synthesis of novel derivatives from the this compound core typically involves multi-step reaction sequences. The primary amino group and the acetyl group on the phenyl ring are key functional handles for chemical modification, allowing for the construction of more complex molecules like chalcones, quinazolines, or other heterocyclic systems.[10][11]

A common synthetic approach involves using the starting ketone to build chalcone intermediates, which are then cyclized to form various heterocyclic systems. This strategy allows for the introduction of diverse aromatic and heterocyclic rings, enabling a thorough exploration of the structure-activity relationship (SAR).

General Synthetic Workflow

Below is a generalized workflow for synthesizing biologically active derivatives, based on methodologies reported in the literature.[11]

Caption: Generalized workflow for the synthesis of morpholine-based heterocyclic derivatives.

Primary Biological Activity: Anticancer Properties

The most significant biological activity reported for this compound derivatives is their potent and often selective cytotoxicity against various cancer cell lines.

In Vitro Cytotoxicity Analysis

Numerous studies have demonstrated the efficacy of these derivatives against a panel of human cancer cell lines, including those from lung (A549), breast (MCF-7, MDA-MB-231), colon (HT-29), and liver (HepG-2) cancers.[4][8][10][11] The potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with several compounds exhibiting activity in the low micromolar and even nanomolar range.

Table 1: Summary of In Vitro Anticancer Activity of Selected Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |

|---|---|---|---|---|

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | Quinazoline-morpholine hybrid | [10][12] |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | Quinazoline-morpholine hybrid | [10][12] |

| Compound 8 | A-549 (Lung) | 2.78 ± 0.86 µg/mL | Pyrido[2,3-d]pyrimidin-4(1H)-one | [11] |

| Compound 7b | HepG-2 (Liver) | 3.54 ± 1.11 µg/mL | Pyrido[2,3-d]pyrimidin-4(1H)-one | [11] |

| Compound 5h | HT-29 (Colon) | 4.86 ± 0.10 | Morpholine-benzimidazole-oxadiazole | [8] |

| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | Morpholine-tetrahydroquinoline | [4] |

| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | Morpholine-tetrahydroquinoline |[4] |

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions across different studies.

Mechanisms of Action (MOA)

The anticancer effects of these derivatives are not merely cytotoxic but are rooted in the specific inhibition of key molecular targets crucial for tumor growth, proliferation, and survival.

A. Inhibition of Protein Kinase Signaling Pathways

A primary mechanism is the inhibition of protein kinases that drive oncogenic signaling.[1][7] Researchers have designed and synthesized morpholine derivatives that act as potent inhibitors of pathways that are frequently hyperactivated in cancer.[7]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Morpholine derivatives have been developed as potent Phosphoinositide 3-kinase (PI3K) inhibitors, outperforming known inhibitors like ZSTK474 in some cases.[9] By blocking PI3K, these compounds prevent the downstream phosphorylation and activation of Akt, ultimately leading to the inhibition of mTOR and a shutdown of protein synthesis and cell growth.[7]

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Certain morpholine-benzimidazole-oxadiazole derivatives have been identified as potent VEGFR-2 inhibitors, with IC₅₀ values comparable to the standard drug sorafenib.[8] This anti-angiogenic activity starves the tumor of essential nutrients and oxygen.

Caption: Inhibition of the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways by morpholine derivatives.

B. Induction of Apoptosis and Cell Cycle Arrest

Beyond pathway inhibition, mechanistic studies have revealed that active compounds trigger programmed cell death (apoptosis). This is often confirmed by observing an increase in the population of apoptotic cells via flow cytometry.[10][12] Furthermore, these derivatives can halt the cell cycle, typically at the G1 or G2/M phase, preventing cancer cells from replicating.[10][12] This dual action of inducing apoptosis and arresting the cell cycle is a hallmark of an effective anticancer agent.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds into clinical candidates. For this class of derivatives, several key trends have emerged:

-

Role of the Morpholine Ring: The morpholine moiety itself is considered essential, often imparting favorable drug-like properties.[2][3] Its presence is linked to better pharmacokinetic profiles.[7]

-

Substitution on Aromatic Rings: The nature and position of substituents on the appended aromatic rings significantly impact cytotoxic activity.[10]

-

Electron-withdrawing groups (e.g., halogens like chlorine) on a terminal phenyl ring can enhance binding affinity within the ATP-binding pocket of kinases like VEGFR-2, leading to potent inhibition.[8]

-

Electron-donating groups (e.g., methyl) have also been shown to be significant for anti-mitogenic activity in certain scaffolds.[13]

-

-

Overall Molecular Architecture: Fusing the core structure into larger heterocyclic systems, such as quinazolines or pyridopyrimidines, often leads to a substantial increase in anticancer potency.[10][11]

Secondary Biological Activity: Antimicrobial Potential

While oncology is the primary focus, the morpholine scaffold is also present in compounds with antimicrobial activity.[14] Some studies on related amino derivatives have shown moderate to significant activity against pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa.[15] This includes the ability to inhibit biofilm formation, a key factor in antibiotic resistance.[15][16] This suggests a promising, albeit less explored, avenue for the development of this compound derivatives as potential anti-infective agents.

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standardized, step-by-step methods for assays commonly used to evaluate these derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This protocol measures the ability of a compound to directly inhibit the enzymatic activity of VEGFR-2.

-

Reaction Setup: In a 96-well kinase assay plate, add the following components in order: kinase buffer, a specific concentration of the test derivative (dissolved in DMSO), a substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and recombinant human VEGFR-2 enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (at a concentration near its Km value) to each well. The final volume should be approximately 50 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using an antibody-based detection method, such as an ELISA-like format where a primary antibody recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

-

Data Analysis: Quantify the signal from each well. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Future Directions and Therapeutic Potential

The derivatives of this compound represent a highly promising class of compounds, particularly in oncology. The potent and selective inhibition of key cancer-driving pathways like PI3K/Akt and VEGFR-2 positions them as strong candidates for further development.[7][8]

Future research should focus on:

-

In Vivo Efficacy: Moving the most promising compounds from in vitro studies into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a living system.

-

SAR Optimization: Systematically synthesizing new analogs to further improve potency, selectivity, and drug-like properties. This includes exploring different heterocyclic scaffolds and substitution patterns.[2]

-

Target Deconvolution: For compounds with potent cytotoxic effects but an unknown exact mechanism, employing techniques like chemical proteomics to identify their direct molecular targets.

-

Exploring Other Therapeutic Areas: Expanding the investigation of these derivatives as antimicrobial or anti-inflammatory agents, given the known broad bioactivity of the morpholine scaffold.[3]

References

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.

- Revealing quinquennial anticancer journey of morpholine: A SAR based review.

- Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.

- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Link.springer.com.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput

- Synthesis of novel substituted morpholine derivatives for anticancer activity. scite.ai.

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. PubMed Central.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Biological activities of morpholine derivatives and molecular targets involved.

- This compound. Santa Cruz Biotechnology.

- This compound AldrichCPR. Sigma-Aldrich.

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.

- (PDF) morpholine antimicrobial activity.

- 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. PubMed.

- ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

- 15. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Investigating 1-(3-Amino-4-morpholinophenyl)-1-ethanone as a Modulator of the PI3K/Akt/mTOR Signaling Pathway

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 1-(3-Amino-4-morpholinophenyl)-1-ethanone, a synthetic aminophenyl morpholino compound, as a potential therapeutic agent. Drawing upon established principles of medicinal chemistry and kinase inhibitor development, we posit that the primary therapeutic targets of this molecule are likely members of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers and other proliferative disorders. The structural motifs present in this compound, specifically the morpholine ring, are frequently observed in potent inhibitors of the PI3K/Akt/mTOR pathway. This guide will detail the scientific rationale for this hypothesis, outline a rigorous, multi-stage experimental workflow for target validation, and provide detailed protocols for key assays.

Introduction: The Scientific Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling network is one of the most frequently hyperactivated pathways in human cancer, making it a highly attractive target for therapeutic intervention.[1][2] The morpholine moiety is a well-established pharmacophore in a multitude of PI3K inhibitors, where the morpholine oxygen often forms a critical hydrogen bond with amino acid residues in the ATP-binding pocket of the kinase.[1][3][4] The core structure of this compound, featuring a substituted aminophenyl ring linked to a morpholine group, bears a strong resemblance to the scaffolds of known PI3K inhibitors, including those with quinazoline and pyrimidine cores.[4][5][6]

This structural analogy provides a strong impetus to investigate this compound as a potential inhibitor of this critical cancer-related pathway. This guide will provide the experimental framework to systematically test this hypothesis.

Proposed Primary Therapeutic Target: The PI3K/Akt/mTOR Signaling Pathway

The central hypothesis of this guide is that this compound will exhibit inhibitory activity against one or more kinases within the PI3K/Akt/mTOR pathway. The primary targets of interest are the Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and potentially mTOR itself, given the structural similarities in their catalytic domains.[7][8]

Caption: Proposed mechanism of action for this compound targeting the PI3K/Akt/mTOR pathway.

Experimental Validation Workflow: A Phased Approach

A tiered approach is recommended to efficiently and rigorously evaluate the therapeutic potential of this compound.

Caption: A three-phase experimental workflow for target validation.

Phase 1: In Vitro Target Engagement

The initial phase focuses on determining if this compound directly interacts with and inhibits the catalytic activity of the primary putative targets.

3.1.1. Experiment: In Vitro Kinase Inhibition Assays

-

Objective: To quantify the inhibitory potency of the test compound against purified PI3K isoforms (p110α, β, γ, δ) and mTOR.

-

Methodology: A fluorescence resonance energy transfer (FRET)-based assay is a robust and high-throughput method for this purpose.[4]

Protocol: FRET-Based PI3K Inhibition Assay

-

Reagents and Materials:

-

Purified, active PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ) and mTOR kinase.

-

PIP2 substrate.

-

ATP.

-

FRET-based detection reagents (e.g., ADP-Glo™ Kinase Assay).

-

This compound, dissolved in DMSO.

-

Known PI3K/mTOR inhibitors as positive controls (e.g., Pictilisib, PI-103).[9]

-

Assay buffer (containing MgCl2, DTT).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound, positive controls, and a DMSO vehicle control to respective wells.

-

Add the kinase and PIP2 substrate to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the FRET detection reagents according to the manufacturer's protocol.

-

Measure the fluorescence signal on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Target | Predicted IC50 Range for Active Compound | Rationale |

| PI3Kα | 1 - 100 nM | High relevance in many solid tumors. |

| PI3Kβ | 10 - 500 nM | Implicated in PTEN-null cancers. |

| PI3Kγ | 50 - 1000 nM | Primarily involved in immune signaling. |

| PI3Kδ | 50 - 1000 nM | Key role in B-cell malignancies. |

| mTOR | 10 - 500 nM | Structural similarity to PI3K catalytic domain. |

Phase 2: Cellular Activity Confirmation

This phase aims to verify that the in vitro inhibitory activity translates to the intended biological effect in a cellular context.

3.2.1. Experiment: Western Blot Analysis of Downstream Signaling

-

Objective: To assess the ability of the compound to inhibit the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway, namely Akt and S6 kinase (S6K).

-

Methodology: Western blotting provides a semi-quantitative measure of protein phosphorylation levels in treated cells.

Protocol: Western Blot for p-Akt and p-S6K

-

Cell Culture and Treatment:

-

Select a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3).

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound for 2-4 hours. Include a DMSO vehicle control.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal for each target.

-

Observe a dose-dependent decrease in the phosphorylation of Akt and S6K in treated cells.

-

3.2.2. Experiment: Cellular Proliferation Assays

-

Objective: To determine the effect of the compound on the growth and viability of cancer cells.

-

Methodology: Assays such as MTT or CellTiter-Glo® provide a quantitative measure of cell proliferation.[9]

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., MCF-7, PC-3, A375) in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

-

Phase 3: Selectivity and Off-Target Profiling

This final phase is crucial for understanding the broader pharmacological profile of the compound and identifying potential off-target effects.

3.3.1. Experiment: Kinome-wide Selectivity Profiling

-

Objective: To assess the selectivity of this compound against a large panel of human kinases.

-

Methodology: A KINOMEscan™ approach, which is a competition binding assay, is the industry standard for this purpose.[10][11][12][13]

Protocol: KINOMEscan™ Profiling

-

Compound Submission:

-

Submit a sample of this compound to a commercial vendor offering KINOMEscan™ services.

-

Typically, a single high concentration (e.g., 1 or 10 µM) is used for the initial screen.

-

-

Data Analysis:

-

The results are usually provided as a percentage of control, indicating the degree of binding to each kinase in the panel.

-

A lower percentage of control signifies stronger binding.

-

The data can be visualized as a "tree-spot" diagram, providing a clear overview of the compound's selectivity profile.[13]

-

3.3.2. Investigation of Potential Secondary Targets

Based on the structural similarities to other known bioactive molecules, it is prudent to investigate potential secondary targets.

-

Dopamine Receptors: The aminophenyl ethanone scaffold has been associated with dopamine receptor modulation. A competitive radioligand binding assay can be employed to assess the affinity of the compound for dopamine D2 receptors.[14][15][16][17]

-

Bromodomain and Extra-Terminal Domain (BET) Proteins: Some pyrimidine-containing compounds have shown activity against BRD4.[18] An in vitro TR-FRET assay can be used to evaluate the inhibitory potential against BRD4.

Conclusion and Future Directions

This technical guide outlines a systematic and evidence-based approach to investigate the therapeutic potential of this compound. The strong structural rationale pointing towards the PI3K/Akt/mTOR pathway as the primary target provides a solid foundation for the proposed experimental workflow. Successful validation through the described in vitro and cellular assays would position this compound as a promising lead for further preclinical development as a novel anticancer agent. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant animal models of cancer.

References

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]

-